Ethyl furo[2,3-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl furo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl furo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl furo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Ethyl furo[2,3-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable pharmacological properties.
Pyrazolopyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring and are known for their biological activities.
Pyrrolo[2,3-b]pyridine derivatives: These compounds contain a pyrrole ring fused to a pyridine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-3-5-11-9-7(8)4-6-14-9/h3-6H,2H2,1H3 |
InChI Key |
FIYVCKLWILIDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.